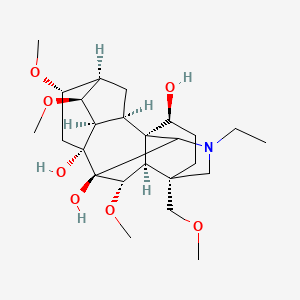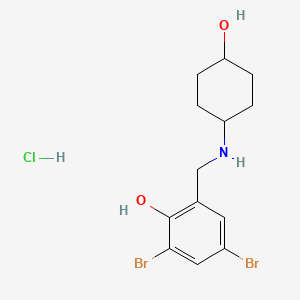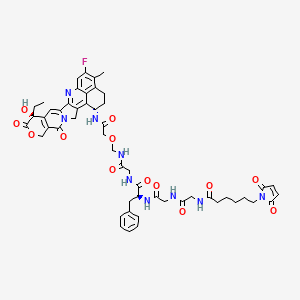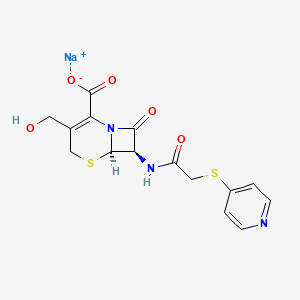
Diprovocim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diprovocim is a new and exceptionally potent class of Toll-like Receptor (TLR) agonists . It was discovered through a screen conducted with nearly 100,000 compounds . It acts by inducing cell-surface toll-like receptor (TLR)-2 dimerization and activation with TLR1 (TLR1/TLR2 agonist) . It bears no structural similarity to any known natural or synthetic TLR agonist .
Synthesis Analysis
The diprovocims are easy to prepare and synthetically modify . The screening leads for this new class of activators of an immune response came from a compound library designed to promote cell-surface receptor dimerization .Molecular Structure Analysis
The crystal structure of Diprovocim in a complex with a TLR2 ectodomain revealed two Diprovocim molecules bound to the ligand binding pocket formed between two TLR2 ectodomains . Extensive hydrophobic interactions and a hydrogen-bonding network between the protein and Diprovocim molecules are observed within the defined ligand binding pocket .Chemical Reactions Analysis
The diprovocims act by inducing cell-surface toll-like receptor (TLR)-2 dimerization and activation with TLR1 (TLR1/TLR2 agonist) . They bear no structural similarity to any known natural or synthetic TLR agonist .Wissenschaftliche Forschungsanwendungen
Adjuvant Activity in Cancer Treatment : Diprovocim has demonstrated significant adjuvant activity in anticancer vaccination, particularly against murine melanoma. It acts as a potent synthetic small molecule agonist of TLR2/TLR1, activating these receptors and potentially enhancing the immune response against cancer cells (Su et al., 2019).
Mechanism of Action : Unlike canonical lipopeptide ligands of TLR2/TLR1, Diprovocim interacts uniquely with these receptors. Studies have shown that it induces the formation of TLR2/TLR1 heterodimers and TLR2 homodimers, enhancing the immune response. The crystal structure of Diprovocim in complex with TLR2 ectodomain revealed important insights into its mechanism of action (Su et al., 2019).
Improved Variants for Human and Murine TLR1/TLR2 Agonist Activity : Recent studies have developed next-generation Diprovocims, which retain potent agonist activity towards human TLR1/TLR2 while also showing improved efficacy in the murine system. This enhancement allows for more effective use in animal models while maintaining human TLR1/TLR2 activity, important for vaccine development and cancer treatment research (Yang et al., 2022).
Synergy with Anti-PD-L1 in Melanoma Treatment : Diprovocim has shown to synergize with anti–PD-L1 treatment in eliminating melanoma in mice. Its adjuvant effect significantly boosts the success of anti–PD-L1 treatment by increasing the number and activation of tumor-specific cytotoxic T lymphocytes (CTLs), indicating its potential in combination cancer therapies (Wang et al., 2018).
Discovery and Development : Diprovocim was discovered through a screen of nearly 100,000 compounds. It has been identified as a new class of toll-like receptor agonists with unique structural features and potent immunostimulatory properties, distinct from previously known TLR agonists (Morin et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBNXFGYUSVCJ-UYMKNZQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H56N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diprovocim | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













